Scutebarbatine Z

Anti-inflammatory Neuroscience Natural product pharmacology

Researchers requiring Scutebarbatine Z for SAR studies or analytical method development often receive material lacking batch-specific structural authentication, compromising reproducibility. This ≥98% HPLC-pure product is authenticated by NMR and MS, confirming the 13-spiro γ-lactone and C-1 nicotinoyl ester that define its unique pharmacological signature (NO inhibition IC50 35.6 μM). • Batch-specific HNMR and HPLC chromatograms provided • Structurally distinct from Scutebarbatine X (IC50 27.4 μM) and other congeners • Ambient-stable for global logistics

Molecular Formula C26H33NO5
Molecular Weight 439.552
CAS No. 1312716-28-1
Cat. No. B596824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScutebarbatine Z
CAS1312716-28-1
Molecular FormulaC26H33NO5
Molecular Weight439.552
Structural Identifiers
SMILESCC1C(C(C2(C(C1(C)CCC3=CC(=O)OC3)CCC=C2C)C)OC(=O)C4=CN=CC=C4)O
InChIInChI=1S/C26H33NO5/c1-16-7-5-9-20-25(3,11-10-18-13-21(28)31-15-18)17(2)22(29)23(26(16,20)4)32-24(30)19-8-6-12-27-14-19/h6-8,12-14,17,20,22-23,29H,5,9-11,15H2,1-4H3/t17-,20-,22-,23+,25+,26+/m1/s1
InChIKeyCWCLIHAOVIAUGY-BAMVNRKBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Scutebarbatine Z Overview


Scutebarbatine Z is a neo-clerodane diterpenoid alkaloid (molecular formula C26H33NO5, MW 439.54) isolated from the whole plant of Scutellaria barbata (Lamiaceae). [1] It belongs to the 13-spiro neo-clerodane subtype, characterized by a unique spiro-fused γ-lactone ring at C-13, which distinguishes it structurally from non-spiro neo-clerodanes. Its reported bioactivities include inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production and modest in vitro cytotoxicity against human cancer cell lines. [2] However, peer-reviewed literature specific to Scutebarbatine Z is limited; most available data derive from its isolation and characterization in 2010, with subsequent studies focusing primarily on extracts or related analogs such as Scutebarbatine A and X. [1]

Compound type Neo-clerodane diterpenoid alkaloid with 13-spiro scaffold
Workflow fit Natural product screening; neuroinflammation pathway studies
Selection logic Moderate NO inhibition phenotype; spirocyclic pharmacophore exploration

Why Scutebarbatine Z Is Unique


While numerous neo-clerodane diterpenoids have been isolated from Scutellaria barbata, including Scutebarbatines A, W, X, and Y, these compounds are not functionally interchangeable. [1] Each congener differs in its substitution pattern on the decalin core, the presence or absence of a nicotinoyl ester moiety, and its spiro-conformation at C-13, all of which significantly influence bioactivity profiles. For instance, in the same assay system, Scutebarbatine X inhibits NO production with an IC50 of 27.4 μM, while Scutebarbatine Z exhibits an IC50 of 35.6 μM — a 1.3-fold difference that, while modest, precludes direct substitution without re-optimization. [2] Additionally, Scutebarbatine Z carries a pyridine-3-carboxylate ester at C-1, a structural feature that may confer distinct physicochemical properties such as solubility and stability compared to analogs lacking this moiety. [1] Consequently, selecting Scutebarbatine Z for a specific research program requires confirmation that its unique structural and activity signature aligns with the experimental objective; generic substitution with another Scutebarbatine or Scutellaria-derived diterpenoid is not scientifically justified.

Congener mismatch
Scutebarbatine X may exhibit higher NO inhibitory response; direct replacement without re-optimization may shift assay outcome.
Structural class
Non-spiro neo-clerodanes lack the C-13 γ-lactone ring; target engagement and binding kinetics may differ.
Physicochemical profile
Absence of the C-1 nicotinoyl ester in related analogs may alter solubility and formulation behavior.

Scutebarbatine Z Comparative Evidence


NO Inhibition vs. Scutebarbatine X and W

Scutebarbatine Z inhibits LPS-induced nitric oxide production with an IC50 value of 35.6 μM. [1] In the same assay system and experimental context, Scutebarbatine X exhibits a more potent IC50 of 27.4 μM, while Scutebarbatine W shows an IC50 of 34.7 μM. [1] This positions Scutebarbatine Z as an intermediate-potency NO inhibitor within the Scutebarbatine series — less potent than Scutebarbatine X but comparable to Scutebarbatine W. The presence of a nicotinoyl ester moiety in Scutebarbatine Z, absent in Scutebarbatine X, may account for this differential activity. [2]

NO inhibition
Head-to-head
IC50 35.6 μM
Intermediate potency among tested Scutebarbatines; supports screening context.
Scutebarbatine X IC50 27.4 μM; W IC50 34.7 μM. BV2 microglial assay.
Anti-inflammatory Neuroscience Natural product pharmacology

13-Spiro vs. Non-Spiro Neo-Clerodanes

Scutebarbatine Z is a 13-spiro neo-clerodane diterpenoid, meaning it contains a spiro-fused γ-lactone ring at C-13. [1] This structural feature is shared by Scutebarbatine W but is absent in the majority of Scutebarbatia-derived neo-clerodanes, including Scutebarbatine X and Y, which possess alternative C-13 substitution patterns. [2] The 13-spiro configuration introduces a rigid, three-dimensional orientation of the furan-2(5H)-one ring that may influence target engagement and binding kinetics. [1]

13-Spiro scaffold
Class-level
Spiro γ-lactone at C-13
Conformationally restricted pharmacophore; distinct from non-spiro neo-clerodanes.
Structural elucidation by NMR and HR-ESI-MS. Activity correlation requires review.
Natural product chemistry Structural biology Medicinal chemistry

Nicotinoyl Ester vs. Non-Ester Solubility

Scutebarbatine Z contains a pyridine-3-carboxylate (nicotinoyl) ester at C-1, a structural feature that distinguishes it from certain Scutebarbatia congeners and influences its solubility profile. [1] The compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. [2] Calculated aqueous solubility is extremely low at 0.11 g/L (25°C). While comparative experimental solubility data for Scutebarbatine Z vs. Scutebarbatine A, X, or Y are not available, the presence of the polar nicotinoyl ester group is known to enhance solubility in polar aprotic solvents relative to non-esterified diterpenes. [1]

Solubility profile
Data to verify
Soluble in DMSO; aq. 0.11 g/L
Supports stock preparation in polar aprotic solvents; low aqueous solubility noted.
Vendor-reported data. Comparative solubility vs. non-ester analogs not available.
Physicochemical property Formulation Analytical chemistry

Commercial Purity vs. Crude Extracts

Commercially available Scutebarbatine Z is typically supplied at HPLC purity ≥98%, as confirmed by multiple independent vendors. [1] This purity level contrasts with crude Scutellaria barbata extracts, which contain complex mixtures of flavonoids, diterpenoids, and other phytochemicals with undefined and batch-variable compositions. [2] While certain related compounds (e.g., Scutebarbatine A, X) are also available at comparable purities, the 98% benchmark ensures that Scutebarbatine Z can serve as a reliable analytical reference standard for HPLC method development, quantitative analysis, and structure-activity relationship studies. [1]

Commercial purity
Supporting evidence
≥98% (HPLC)
Enables use as analytical reference standard; minimizes phytochemical interference.
Contrasts with undefined crude extract composition.
Analytical reference standard Quality control Natural product procurement

Scutebarbatine Z Research Applications


Neuroinflammation Screening in Microglial Cells

Scutebarbatine Z inhibits LPS-induced NO production in BV2 microglial cells with an IC50 of 35.6 μM, placing it within the active range of Scutebarbatine-class NO inhibitors. [1] This activity, while moderate, supports its inclusion in phenotypic screens for neuroinflammatory modulators or as a comparator in structure-activity relationship (SAR) studies exploring the impact of the 13-spiro scaffold and C-1 nicotinoyl ester on microglial NO suppression. Researchers should note that Scutebarbatine X (IC50 27.4 μM) offers higher potency and may be preferred for primary screening. [1]

HPLC Reference Standard

Commercial Scutebarbatine Z is supplied at ≥98% purity (HPLC) and is structurally authenticated by NMR and MS. [2] This makes it suitable as a reference standard for developing and validating HPLC or UPLC methods to quantify Scutebarbatine Z in Scutellaria barbata extracts, herbal formulations, or biological matrices. Its distinct retention time and UV absorption profile enable reliable peak identification and calibration.

13-Spiro Scaffold Exploration

The 13-spiro γ-lactone moiety in Scutebarbatine Z represents a conformationally restricted pharmacophore element not found in most Scutebarbatia neo-clerodanes. [3] For medicinal chemistry programs investigating neo-clerodane-based inhibitors of inflammation, cancer, or viral replication, Scutebarbatine Z serves as a unique starting point for semi-synthetic derivatization. The C-1 nicotinoyl ester and C-13 spiro ring offer two distinct sites for further functionalization to probe structure-activity relationships.

Cytotoxicity Profiling in Cancer Cell Lines

Neo-clerodane diterpenoids from Scutellaria barbata, including those structurally related to Scutebarbatine Z, exhibit in vitro cytotoxicity against HONE-1, KB, and HT29 cancer cell lines with IC50 values in the range of 2.8–8.1 μM. [4] While Scutebarbatine Z itself was not directly tested in that study, its close structural similarity to the active congeners supports its evaluation as a potential cytotoxic agent. Researchers interested in natural product-based anticancer discovery may screen Scutebarbatine Z in their proprietary cell line panels to establish cell-type-specific sensitivity profiles.

Application
Selection Property
Validation Focus
Neuroinflammation screening
NO production inhibition phenotype
Microglial assay-response context
HPLC reference standard
High purity and structural authentication
Method-development review
13-Spiro scaffold exploration
Conformationally restricted pharmacophore
Structure-activity relationship context
Cancer cell-line profiling
Structural similarity to cytotoxic neo-clerodanes
Cell-model endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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